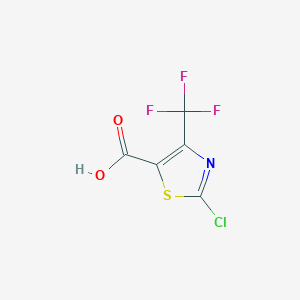

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

Beschreibung

Chemical Structure and Properties 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS: 72850-61-4) is a heterocyclic compound with the molecular formula C₅HClF₃NO₂S and a molecular weight of 230.94 g/mol . Key features include:

- XLogP3: 2.7 (moderate lipophilicity).

- Hydrogen Bond Donor/Acceptor Count: 1 (carboxylic acid) and 7 (Cl, F, O, S).

- Topological Polar Surface Area: 78.4 Ų, indicating high polarity due to the carboxylic acid group.

- Melting Point: >200°C (inferred from structurally similar compounds in ).

The chlorine at position 2 and trifluoromethyl group at position 4 impart electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~1–2) and influencing reactivity in coupling or substitution reactions.

Applications

This compound serves as a key intermediate in agrochemicals and pharmaceuticals. For example, its methyl analog (2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid) is used to synthesize the fungicide thifluzamide .

Eigenschaften

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZUWSFEZCBGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534551 | |

| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72850-61-4 | |

| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chlorination Step

- Starting Material: Trifluoroacetic ethyl acetoacetate

- Reagent: Chlorosulfuric acid

- Conditions:

- Molar ratio chlorosulfuric acid:trifluoroacetic ethyl acetoacetate = 0.92–0.98:1.00

- Addition temperature: -15°C to -5°C

- Addition time: 1/5 to 1/6 of total temperature holding time

- Holding temperature after addition: 5°C to 15°C

- Holding time: 10 to 18 hours

- Outcome: Formation of 2-chloro trifluoroacetic ethyl acetoacetate with minimal overchlorinated by-products (<0.3%)

Cyclization Step

- Reagents: Thioacetamide and dehydrated alcohol (ethanol)

- Conditions:

- Molar ratio thioacetamide to chlorinated intermediate: 1.02–1.06:1.00

- Weight ratio dehydrated alcohol to chlorinated intermediate: 2.0 to 3.2

- Reaction temperature: reflux in ethanol

- Reaction time: 8 to 12 hours

- Notes: The cyclization proceeds directly in ethanol, avoiding toxic solvents and complicated post-processing.

Hydrolysis Step

- Reagents: Sodium hydroxide aqueous solution (e.g., 15% NaOH)

- Conditions:

- Hydrolysis performed in the same ethanol solvent from cyclization

- Reaction time: ~3 hours reflux

- Work-up:

- Ethanol is recovered by vacuum distillation

- Acidification with concentrated hydrochloric acid to pH 1

- Filtration and washing to isolate the product

Yields and Purity

- Yield: Approximately 91.7% to 92.2%

- Purity (HPLC): 98.7% to 99.0%

- Melting point: 163.5–166.0°C

Process Advantages

- High overall recovery (>91%)

- Avoidance of toxic solvents such as DMF or acetonitrile

- Simplified purification without column chromatography

- Efficient solvent recycling (ethanol)

- Minimized waste and energy consumption

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Molar Ratios (Reagents) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| Chlorination | Trifluoroacetic ethyl acetoacetate + chlorosulfuric acid | -15 to 15 | 10–18 | Chlorosulfuric acid: 0.92–0.98 | — | — | Controlled addition and holding temperature |

| Cyclization | Chlorinated intermediate + thioacetamide + ethanol | Reflux (~78) | 8–12 | Thioacetamide: 1.02–1.06 | — | — | Ethanol as solvent, no toxic additives |

| Hydrolysis | Sodium hydroxide aqueous solution + ethanol | Reflux | ~3 | — | 91.7–92.2 | 98.7–99.0 | Ethanol recovered, acidification post-reaction |

Research Findings and Practical Considerations

- The chlorination step is critical to avoid overchlorination, which reduces yield and complicates purification.

- Cyclization directly in ethanol simplifies the process by eliminating the need for solvent exchange and toxic reagents.

- Hydrolysis in the same solvent system enhances process economy and environmental friendliness.

- The molar ratios and temperature profiles are optimized to maximize yield and purity, as demonstrated by the patent's embodiments.

- Recovery and recycling of solvents such as ethanol reduce waste and operational costs.

- The process avoids complex chromatographic purification, relying on crystallization and filtration.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation Reactions: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

Substitution Reactions: Derivatives with various functional groups replacing the chloro group.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Alcohols and aldehydes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid serves as a crucial building block in organic synthesis. It is used in the preparation of more complex thiazole derivatives and other heterocycles through various chemical reactions, such as:

- Knoevenagel Condensation : This reaction allows for the formation of carbon-carbon bonds, facilitating the construction of larger molecular frameworks.

- Alkylation Reactions : These reactions enable the introduction of alkyl groups into the thiazole structure, modifying its properties and enhancing its reactivity.

Biological Activities

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits notable antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

Several studies have highlighted the anticancer properties of thiazole derivatives, including those containing the this compound moiety. For instance:

- In Vitro Studies : Compounds derived from this thiazole have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 30 µM, indicating potent activity against these cells .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential in drug development. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for designing therapeutic agents aimed at treating various diseases, particularly cancers and infectious diseases.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals. Its ability to impart specific properties to materials makes it valuable in creating formulations for agricultural chemicals and other industrial applications.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity . The chloro group can participate in halogen bonding interactions, further influencing the compound’s mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects on Reactivity: Chlorine (electron-withdrawing) increases electrophilicity at position 2, facilitating nucleophilic substitution (e.g., amide coupling). Methyl or butylamino groups reduce electrophilicity, favoring coupling via the carboxylic acid.

Biological Activity :

- Aryl-substituted analogs (e.g., 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid) show anticancer activity due to aromatic interactions with cellular targets .

- Ethyl esters (e.g., ethyl 2-chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylate) act as prodrugs, improving membrane permeability .

Synthetic Routes :

- The methyl analog is synthesized via bromination of ethyl trifluoroacetoacetate, followed by thioacetamide cyclization .

- Chlorinated derivatives may require chlorination agents (e.g., PCl₅) or direct substitution.

Commercial Availability :

- This compound is available from suppliers like Combi-Blocks (95% purity) , while its ethyl ester derivatives are offered by SynChem, Inc. .

Research Findings and Trends

- Agrochemicals : The trifluoromethyl group enhances metabolic stability and target binding in fungicides .

- Pharmaceuticals : Aryl-substituted thiazoles demonstrate promising anticancer activity, with IC₅₀ values in the low micromolar range .

- Prodrug Development : Ethyl esters of thiazolecarboxylic acids are increasingly studied for controlled drug release .

Biologische Aktivität

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiazole class, known for its diverse biological activities and applications in medicinal chemistry and agricultural sciences. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNOS, with a molecular weight of approximately 211.6 g/mol. The compound features a thiazole ring with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position, which significantly influences its biological properties.

Mechanisms of Biological Activity

- Antimicrobial Activity : Thiazole derivatives, including this compound, have shown promising fungicidal effects against various plant pathogens. For instance, studies indicate that thiazole compounds can inhibit the growth of fungi such as Pellicularia sasakii and Bremia lactuca, making them valuable in agricultural applications .

- Antitumor Properties : Research has demonstrated that thiazole derivatives exhibit significant cytotoxic activity against cancer cell lines. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl groups, enhances their potency. For example, compounds structurally similar to this compound have shown IC values in the low micromolar range against various tumor cell lines .

- Anti-inflammatory Effects : Thiazole derivatives are also being explored for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antifungal Activity

In a study assessing the antifungal efficacy of various thiazole derivatives, this compound was evaluated for its ability to inhibit fungal growth. The results indicated that this compound exhibited significant antifungal activity, particularly against Bremia lactuca, with an effective concentration leading to over 90% inhibition of fungal growth .

Case Study 2: Antitumor Activity

A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. Among these, derivatives resembling this compound demonstrated potent activity against glioblastoma and melanoma cells, with IC values ranging from 10 to 30 µM . The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl group significantly contributes to the enhanced cytotoxicity.

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: A common precursor is the ethyl ester derivative 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester (CAS: SC-26710), which undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid . Optimization involves:

- Temperature control : Reflux (~80–100°C) ensures complete ester cleavage .

- Catalyst selection : Acidic conditions (H₂SO₄) may reduce side reactions compared to basic hydrolysis .

- Yield improvement : Intermediate purification via column chromatography (silica gel, hexane/EtOAC) enhances final product purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : The carboxylic acid proton appears as a broad singlet at δ ~14.4 ppm (DMSO-d₆), while the trifluoromethyl group splits aromatic protons into multiplets (δ 7.54–7.72) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 287.25 (C₁₁H₆ClF₃NO₂S) with fragmentation patterns matching thiazole ring cleavage .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and trifluoromethyl groups .

- Stability :

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

Methodological Answer:

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Control experiments : Verify purity (>95% via HPLC) to exclude impurities as activity modifiers .

- Dose-response curves : Compare IC₅₀ values in multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

- Structural analogs : Use 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (CAS: 144059-86-9) as a negative control to isolate the chloro group’s role .

Q. How can polymorph screening improve crystallization outcomes for X-ray diffraction studies?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in mutagenicity assays?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, N95 masks, and fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.